molecular formula C11H14ClNO B2603815 (2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide CAS No. 1687750-35-1

(2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide

Cat. No.: B2603815
CAS No.: 1687750-35-1
M. Wt: 211.69
InChI Key: QSGXOZATHLLEEQ-DTWKUNHWSA-N
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Description

(2S)-2-Chloro-N-[(1R)-1-phenylethyl]propanamide is a chiral amide derivative characterized by a propanamide backbone substituted with a chlorine atom at the (S)-configured C2 position and an (R)-1-phenylethylamine moiety at the nitrogen.

Properties

IUPAC Name

(2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGXOZATHLLEEQ-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)[C@H](C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide can be achieved through several methods. One common approach involves the reaction of (2S)-2-chloropropanoic acid with (1R)-1-phenylethylamine under appropriate conditions to form the desired amide. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chloro group, leading to the formation of various derivatives.

    Reduction Reactions: Reduction of the amide group can yield the corresponding amine.

    Oxidation Reactions: Oxidation of the phenyl group can produce various oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products:

    Substitution: Formation of azido or cyano derivatives.

    Reduction: Formation of the corresponding amine.

    Oxidation: Formation of oxidized phenyl derivatives.

Scientific Research Applications

Chemistry:

    Stereochemical Studies: The compound’s chiral centers make it valuable for studying stereochemical effects in various reactions.

    Catalysis: It can be used as a ligand in asymmetric catalysis.

Biology:

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.

    Protein Binding Studies: Useful in studying protein-ligand interactions.

Medicine:

    Drug Development: Potential precursor for the synthesis of chiral drugs.

    Pharmacological Studies: Investigated for its biological activity and potential therapeutic applications.

Industry:

    Material Science: Used in the synthesis of chiral materials for advanced applications.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Stereochemical Effects

Substituent Variations

(2S)-2-Phenyl-N-[(1R)-1-Phenylethyl]propanamide (B7U) Key Difference: Chlorine at C2 is replaced with a phenyl group. The absence of chlorine reduces electron-withdrawing effects, altering acidity and hydrogen-bonding capacity . Molecular Formula: C₁₇H₁₉NO vs. C₁₁H₁₃ClNO for the target compound.

(2S)-2-[4-(2-Methylpropyl)phenyl]-N-[(1R)-1-Phenylethyl]propanamide

  • Key Difference : Addition of a 4-isobutylphenyl group at C2.
  • Impact : Increased hydrophobicity and steric hindrance may reduce solubility but improve lipid membrane penetration. This analog is used as a reference material for diastereomer separation studies .

2-Chloro-N-(2,2,2-Trifluoroethyl)propanamide

  • Key Difference : (R)-1-Phenylethylamine is replaced with a trifluoroethyl group.
  • Impact : The trifluoroethyl group introduces strong electron-withdrawing effects, lowering the pKa of the amide NH and enhancing metabolic stability. Molecular weight is reduced (189.56 vs. 209.68 for the target compound) .
Backbone Modifications

2-Chloro-N-(1-Phenylethyl)acetamide Key Difference: Propanamide backbone shortened to acetamide. Impact: Reduced conformational flexibility may limit binding to larger active sites. The shorter chain decreases molecular weight (C₁₀H₁₁ClNO vs. C₁₁H₁₃ClNO) and alters pharmacokinetics .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight Solubility (Predicted) Key Functional Groups
Target Compound Not reported 209.68 Low in water Chlorine, amide, phenyl
(R)-N-Benzyl-3-(Benzylamino)...propanamide (21) 185–195 471.61 Low (crystalline) Benzyl, hydroxyl
(S)-N-((S)-1-Phenylethyl)...propanamide (23) 137–148 474.60 Moderate (oil) Hydroxyl, phenyl
2-Chloro-N-(Trifluoroethyl)propanamide Not reported 189.56 Moderate (liquid) Trifluoroethyl, chlorine
  • Key Trends: Bulky substituents (e.g., benzyl, isobutylphenyl) increase melting points and reduce solubility.

Biological Activity

(2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide is a chiral compound that has garnered attention due to its potential biological activities. This compound, which features a chloro group at the second carbon position of the propanamide backbone and a phenylethyl substituent at the nitrogen atom, may interact with various biological targets, particularly in the context of medicinal chemistry and drug development.

The molecular formula of this compound is C11H14ClNO, with a molecular weight of approximately 211.69 g/mol. Its structural characteristics contribute to its unique reactivity and potential interactions with biological systems.

The mechanism of action for this compound is believed to involve interactions with specific molecular targets, particularly opioid receptors. As a structural analog of certain fentanyl derivatives, it may exhibit analgesic effects through these interactions.

Analgesic Properties

Research indicates that this compound may function as an analgesic agent. Its structural similarity to known opioids suggests that it could bind to opioid receptors, potentially leading to pain relief. This aspect is particularly relevant in the development of new analgesics aimed at improving efficacy while minimizing side effects associated with traditional opioids.

Case Studies and Research Findings

Several studies have explored compounds related to this compound, providing insights into its biological activity:

Study Focus Findings
Yates et al. (2005)Development of small molecule inhibitorsIdentified compounds with low nM IC50 values against ADP-ribosyltransferase activity, suggesting that similar structures could be effective in inhibiting virulence factors .
Research on P-glycoprotein inhibitorsInvestigated chlorophenoxazinesDemonstrated that chlorinated compounds can modulate multidrug resistance by inhibiting P-glycoprotein-mediated efflux, indicating potential pathways for this compound .

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